molecular formula C22H20FN5O3 B2387400 2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893949-66-1

2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2387400
CAS No.: 893949-66-1
M. Wt: 421.432
InChI Key: HWHMAONTTXTLTD-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorine and methoxy functional groups attached to a purinoimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzeneboronic acid and methoxybenzene derivatives, with catalysts such as palladium or rhodium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may interfere with the redox balance within cells, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxycinnamaldehyde

Uniqueness

Compared to similar compounds, 2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorine and methoxy groups confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-6-3-4-9-17(14)23)27-11-10-26(21(27)24-19)15-7-5-8-16(12-15)31-2/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHMAONTTXTLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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